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A Technical Whitepaper on Disperse Violet 1 (CAS No. 128-95-0)

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For Researchers, Scientists, and Drug Development Professionals

Disperse Violet 1, identified by CAS number 128-95-0, is an anthraquinone-based dye known chemically as 1,4-diaminoanthraquinone.[1][2][3] While it has a long history of use in the textile and cosmetics industries for coloring synthetic fibers and formulating hair dyes, its unique structure has garnered increasing interest in biomedical research and materials science.[1][4] [5] This document provides an in-depth technical overview of **Disperse Violet 1**, focusing on its chemical properties, biological activities, and relevant experimental protocols for a scientific audience. Recent studies have highlighted its potential as a selective protein kinase inhibitor and a non-peptidic inhibitor of HIV-1 proteinase, positioning it as a molecule of interest for drug development.[4]

Physicochemical Properties

Disperse Violet 1 is a synthetic dye that appears as a dark violet to black or purple powder with a weak or odorless scent.[1][2][4] It is characterized by its low solubility in water and solubility in various organic solvents.[4][5] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of Disperse Violet 1



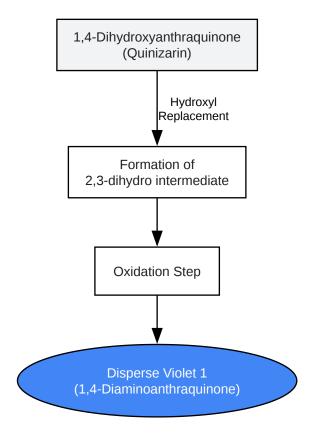
Property	Value	Reference(s)
CAS Number	128-95-0	[1][2][3]
IUPAC Name	1,4-diaminoanthracene-9,10- dione	[2][6]
Molecular Formula	C14H10N2O2	[2][3]
Molecular Weight	238.24 g/mol	[2]
Physical Appearance	Dark violet crystals; black/purple powder	[1][2][4]
Melting Point	266.9 – 269 °C	[7]
Water Solubility	0.16 mg/L	[7]
Organic Solubility	Soluble in acetone, ethanol, benzene, pyridine.	[1][2]
9% (w/w) in DMSO.	[7]	
Log K _o w (Octanol-Water)	2.6	[2]
Topological Polar Surface Area	86.2 Ų	[2]
UV Absorption Maxima	~225 nm, ~255 nm (in water/methanol/alcohol)	[1]
~520 nm (in organic solvents)	[5]	

Synthesis and Purification

The synthesis of **Disperse Violet 1** can be achieved through several routes, primarily involving the modification of anthraquinone precursors.

A common method involves the hydroxyl replacement from 1,4-dihydroxyanthraquinone (quinizarin). This process proceeds via a 2,3-dihydro intermediate, which is subsequently oxidized to yield the final 1,4-diaminoanthraquinone product.[8] Another documented approach involves reacting 1-amino-4-nitroanthraquinone with hydrazine hydrate in a solution of dimethyl sulphoxide and water.[8]



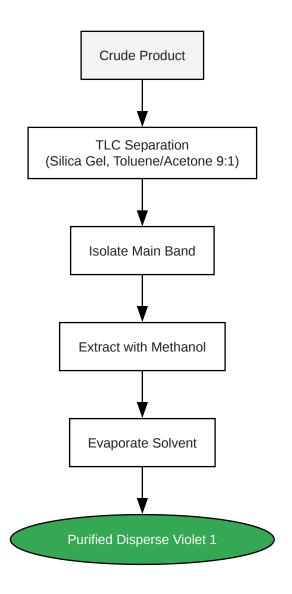


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Caption: General synthesis workflow for **Disperse Violet 1**.

Purification of the synthesized compound can be effectively performed using column chromatography. A detailed method specifies purification by thin-layer chromatography on silica gel with a toluene/acetone (9:1) mixture as the eluent.[4] The primary colored band is physically isolated and the product is extracted using methanol.[4]





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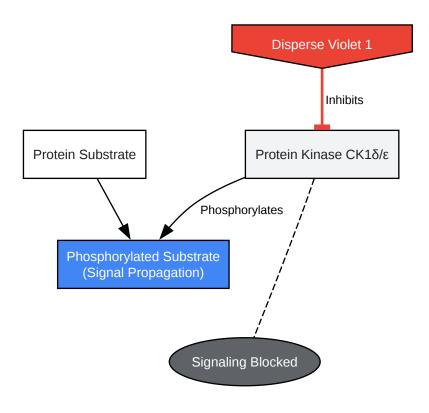
Caption: Purification workflow for Disperse Violet 1.

Mechanism of Action and Biological Activity

Disperse Violet 1 exhibits several biological activities of interest to drug development professionals, primarily related to enzyme inhibition.

Protein Kinase CK1δ/ε Inhibition: Disperse Violet 1 is identified as a potent and selective inhibitor of protein kinase CK1 delta (CK1δ) and epsilon (CK1ε).[4] These kinases are crucial regulators of diverse cellular processes, including Wnt signaling, DNA repair, and circadian rhythms.[9] By inhibiting CK1δ/ε, Disperse Violet 1 can modulate these pathways, which are often dysregulated in diseases like cancer and neurodegenerative disorders.[10][11]





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Caption: Inhibitory action of **Disperse Violet 1** on Protein Kinase CK1 δ / ϵ .

- HIV-1 Proteinase Inhibition: Studies suggest that Disperse Violet 1 can act as a potential
 competitive, non-peptidic inhibitor of HIV-1 proteinase.[4] This enzyme is critical for the
 lifecycle of the HIV virus, as it cleaves viral polyproteins into functional proteins required for
 viral maturation. Inhibition of this protease prevents the production of mature, infectious
 virions.
- Metabolic Effects: In animal studies, Disperse Violet 1 was found to inhibit respiration in microbial cells.[1] Furthermore, administration to rats promoted the production of microsomal Ca²⁺-dependent serine protease and significantly increased the activity of cytochrome P-450, suggesting an influence on cellular metabolism and detoxification pathways.[1]

Toxicological Profile

The safety of **Disperse Violet 1** has been evaluated through various toxicological studies, primarily in the context of its use in cosmetics. The data indicates a generally low level of



toxicity, though some concerns regarding mutagenicity at high concentrations and skin sensitization exist.

Table 2: Summary of Toxicological Data for Disperse Violet 1

Endpoint	Species	Route	Result	Reference(s)
Acute Oral Toxicity	Rat (male)	Oral	LD50: 3,300 mg/kg	[7]
Rat (female)	Oral	LD50: 3,500 mg/kg	[7]	
Mouse	Oral	LD50: 820 mg/kg	[7]	_
Skin Irritation	Human	Dermal	Non-irritating (5% solution)	[1]
Eye Irritation	Rabbit	Ocular	Moderate irritant (500 mg, neat)	[1]
Practically non- irritating (5% solution)	[1]			
Skin Sensitization	GHS Classification	-	Category 1: May cause an allergic skin reaction	[12]
Mutagenicity (Ames)	S. typhimurium	In vitro	Not mutagenic (10-1000 μ g/plate)	[1][13]
S. typhimurium	In vitro	Some mutagenic activity (100- 2000 µ g/plate)	[1][13]	
Carcinogenicity	-	Dermal	Not carcinogenic (in 0.033% formulation)	[1][13]



While acute oral toxicity is low, some classifications list the compound as "Toxic if swallowed" and note that it may cause damage to organs through prolonged or repeated exposure.[12] The key toxicological concern is its potential for mutagenicity at high concentrations in the Ames test, where some activity was observed with and without metabolic activation.[1][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines protocols for key experiments related to **Disperse Violet 1**.

5.1 Analytical Identification

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A typical setup involves a C18 column with a gradient elution program.[14]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method for
 detection and quantification in complex matrices like textiles.[14] Analysis can be performed
 on a triple quadrupole system using electrospray ionization (ESI), with methods developed
 for both positive and negative ion modes.[14][15]
- Thin Layer Chromatography (TLC): A standard method for separation and identification. For
 Disperse Violet 1, silica gel plates with a toluene:acetone (9:1) mobile phase can be used for effective separation.[4]
- Spectroscopy (FT-IR, NMR, UV-Vis): Used for structural characterization and identification.
- 5.2 Ames Test (Bacterial Reverse Mutation Assay) This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[17][18]
- Principle: Histidine-auxotrophic bacterial strains (e.g., TA98, TA100) are exposed to the test substance at various concentrations.[17] If the substance is a mutagen, it will cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-limited medium.
- Methodology (Plate Incorporation):

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- Prepare various concentrations of Disperse Violet 1 in a suitable solvent (e.g., DMSO).
- The test is conducted both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.[17]
- A mixture containing the bacterial tester strain, the **Disperse Violet 1** solution, and molten top agar (with or without S9 mix) is prepared.[17]
- This mixture is poured onto minimal glucose agar plates.
- Plates are incubated at 37°C for 48-72 hours.[17]
- The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to a negative control indicates a positive result. For **Disperse** Violet 1, tests used concentrations from 10 μ g/plate up to 2000 μ g/plate .[1][13]
- 5.3 Unscheduled DNA Synthesis (UDS) Assay The UDS assay is a functional test that measures global genomic nucleotide excision repair (NER) in cells following DNA damage.[19] [20][21]
- Principle: Non-dividing cells are exposed to a DNA-damaging agent. The cells' subsequent repair activity, which involves excising the damaged DNA and synthesizing a new strand, is quantified by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine) during this "unscheduled" synthesis.[19][21]
- Methodology:
 - Culture mammalian cells (e.g., primary hepatocytes) on glass slides or coverslips.
 - Expose the cells to the test substance (**Disperse Violet 1**) to induce potential DNA damage. A positive control (e.g., a UV-mimetic drug) is also used.
 - Following exposure, incubate the cells in a medium containing a radiolabeled nucleotide, such as ³H-thymidine, for several hours.[19][22]
 - Fix the cells, and prepare them for autoradiography by coating the slides with a nuclear track emulsion.[22]



- After an exposure period in the dark, develop the emulsion.
- Stain the cells and count the silver grains over the cell nuclei using a microscope. Nuclei
 of S-phase cells will be completely black and are excluded. An increase in the net nuclear
 grain count in non-S-phase cells indicates DNA repair activity.[19]

Conclusion

Disperse Violet 1 (CAS 128-95-0) is a well-characterized anthraquinone dye with a defined physicochemical and toxicological profile. Beyond its established industrial applications, its demonstrated activity as a potent inhibitor of Protein Kinase $CK1\delta/\epsilon$ and a potential inhibitor of HIV-1 proteinase makes it a valuable lead compound for further investigation in drug discovery and development. The experimental protocols and data summarized in this guide provide a comprehensive technical foundation for researchers and scientists working with this versatile molecule.

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